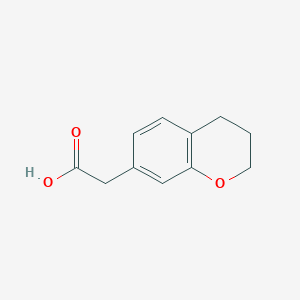

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid

Description

2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic acid is a benzopyran derivative featuring a bicyclic chromene (benzopyran) core fused with an acetic acid substituent at the 7-position (Figure 1). The compound’s molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.15 g/mol .

These methods suggest that the target compound could be synthesized through similar strategies, such as Friedel-Crafts alkylation or acid-catalyzed cyclization of precursor phenolic acids.

Properties

CAS No. |

1378778-88-1 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-7-yl)acetic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-8-3-4-9-2-1-5-14-10(9)6-8/h3-4,6H,1-2,5,7H2,(H,12,13) |

InChI Key |

RFJCMDAOZMETIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CC(=O)O)OC1 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Phenol and γ-Butyrolactone (Alkali and Acid Catalysis)

A robust and industrially viable method for preparing 3,4-dihydro-2H-1-benzopyran derivatives, including 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid, involves two main steps:

Step 1: Formation of Intermediate by Reaction of Phenol with γ-Butyrolactone under Alkali

- A phenol compound, substituted or unsubstituted, reacts with γ-butyrolactone in the presence of an alkali base.

- The phenol’s hydroxyl group attacks the γ-butyrolactone ring, opening it and forming an intermediate hydroxy acid.

- The phenol can be substituted with hydrogen, fluorine, chlorine, or C1-C4 alkyl groups at various positions on the aromatic ring, which influences reactivity and yield.

- The leaving group on the phenol (such as bromine or iodine) facilitates further transformations.

Step 2: Acid-Catalyzed Ring Closure to Form the Benzopyran Core

- The intermediate undergoes intramolecular cyclization under acid catalysis.

- Acid catalysts used include zinc chloride, aluminum chloride, iron chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.

- This step closes the pyran ring, yielding the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure.

- Reaction conditions typically involve heating (e.g., 75 to 150 °C) for several hours with stirring.

- Post-reaction workup includes quenching with dilute acid, extraction with organic solvents, drying, and recrystallization to purify the product.

| Compound | Catalyst | Temp (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 7-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | Trifluoromethanesulfonic acid | 150 | 8 | 45 |

| 5-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | Trifluoromethanesulfonic acid | 150 | 8 | 13 |

This method is characterized by simplicity, cost-effectiveness, and suitability for large-scale industrial production due to its straightforward two-step process and good yields.

Alternative Synthetic Route via Condensation and Alkylation (Related Benzopyran-2-one Derivatives)

Although this method is more commonly applied to benzopyran-2-one derivatives, it provides insight into related synthetic strategies:

- Condensation Reaction: 2,4-dihydroxybenzaldehyde is condensed with substituted phenyl acetic acids in the presence of triethylamine and acetic anhydride under reflux conditions to form 7-hydroxy-3-substituted 2H-1-benzopyran-2-one intermediates.

- Hydrolysis: The condensation product is hydrolyzed with sodium hydroxide to yield the hydroxy derivatives.

- Alkylation: The hydroxy derivatives are then alkylated with ammonium hydrochloride salts in acetone with potassium carbonate under reflux to introduce various substituents.

This route is more complex and targets 3,7-disubstituted benzopyran-2-ones but demonstrates the versatility of benzopyran chemistry and substituent modifications.

Comparative Analysis of Preparation Methods

| Aspect | Two-Step Alkali/Acid Method (Section 2.1) | Condensation/Alkylation Method (Section 2.2) |

|---|---|---|

| Starting Materials | Phenol derivatives, γ-butyrolactone | 2,4-Dihydroxybenzaldehyde, substituted phenyl acetic acids |

| Reaction Steps | 2 | 3+ |

| Catalysts | Alkali base, acid catalysts (ZnCl2, TfOH) | Triethylamine, potassium carbonate |

| Reaction Conditions | Heating 75-150 °C, 8 hours | Reflux 5 hours, hydrolysis, reflux 3 hours |

| Yield | Moderate to good (13-45%) | Good to excellent (up to 81% in related compounds) |

| Industrial Suitability | High | Moderate |

| Product Type | 3,4-Dihydro-2H-1-benzopyran carboxylic acids | 3,7-Disubstituted benzopyran-2-ones |

Research Discoveries and Notes

- The two-step method’s advantage lies in its simplicity and scalability, making it attractive for pharmaceutical manufacturing.

- Substituent effects on the phenol ring significantly influence the reaction yields and product purity.

- Acid catalysts like trifluoromethanesulfonic acid provide efficient ring closure but require careful handling due to their corrosive nature.

- The condensation/alkylation method allows for diverse substitution patterns, which can be useful for biological activity optimization but involves more synthetic steps.

- Analytical characterization such as proton and carbon nuclear magnetic resonance spectroscopy confirms the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzopyran ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Structural Differences and Implications

Substituent Position and Electronic Effects: The target compound’s acetic acid group at the 7-position contrasts with derivatives like 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid, which has an ether-linked acetic acid and additional oxo/hydroxy groups. The pyran-2-one core in 7a introduces a lactone ring, increasing electrophilicity and enabling nucleophilic attacks at the carbonyl group, a feature absent in the fully saturated benzopyran core of the target compound .

Functional Group Diversity: Caffeic acid lacks the benzopyran ring but shares a carboxylic acid moiety. Its catechol (3,4-dihydroxy) structure confers strong antioxidant properties, whereas the target compound’s saturated ring may prioritize stability over redox activity .

Biological Activity

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid, also known as (S)-2,3-dihydro-7-hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid, is a member of the chromone class of organic compounds. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including antioxidant and anti-inflammatory properties, and discusses relevant case studies and research findings.

The chemical formula for this compound is C12H12O5, with a molecular weight of approximately 236.22 g/mol. The compound features a benzopyran moiety that is significant for its biological interactions and potential therapeutic applications .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models .

Table 1: Antioxidant Activity Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Human cell lines | Significant reduction in oxidative stress | |

| Animal models | Decreased markers of lipid peroxidation | |

| In vitro assays | Effective scavenging of DPPH radicals |

Anti-inflammatory Effects

In addition to its antioxidant activity, this compound has been noted for its anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Studies

| Study Reference | Methodology | Results |

|---|---|---|

| ELISA for cytokine levels | Reduced TNF-alpha and IL-6 levels | |

| Animal models | Alleviated symptoms in arthritis models | |

| In vitro assays | Inhibition of COX enzymes |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may modulate metabolic pathways by affecting enzyme activities involved in inflammation and oxidative stress responses. Further research is needed to elucidate these mechanisms fully .

Case Study 1: Dietary Impact

A study highlighted the potential of this compound as a biomarker for vegetable intake . The compound was detected in green vegetables, suggesting that dietary consumption may influence its levels in the body and subsequently impact health outcomes related to oxidative stress and inflammation .

Case Study 2: Pharmacological Applications

Another investigation focused on the pharmacological applications of this compound in treating chronic diseases associated with oxidative stress and inflammation. The findings suggested that it could be developed into a therapeutic agent due to its dual action as an antioxidant and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzopyran core. For example, coupling reactions (e.g., Ullmann or Suzuki-Miyaura) may introduce the acetic acid moiety at the 7-position. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to form the dihydrobenzopyran ring .

- Catalysts : Palladium or copper catalysts for cross-coupling reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .

Q. How can the purity of this compound be validated in academic research?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (0.1% formic acid), with UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) .

- Melting Point : Compare experimental values (e.g., 143–146°C) with literature data to confirm crystallinity .

- 1H/13C NMR : Verify absence of extraneous peaks; integration ratios should match expected proton counts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer :

- X-ray diffraction : Resolve ambiguities in stereochemistry or bond lengths using single-crystal data. For example, dihedral angles in the benzopyran ring can confirm substituent orientation .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

- Dynamic effects : Consider temperature-dependent NMR to identify conformational flexibility that may explain discrepancies .

Q. What strategies are effective for analyzing reaction intermediates and byproducts in the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS : Monitor reaction progress in real-time; identify intermediates via fragmentation patterns (e.g., m/z 194.18 for the carboxylic acid precursor) .

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace reaction pathways .

- Mechanistic studies : Employ kinetic isotope effects (KIEs) or Hammett plots to elucidate rate-determining steps .

Q. How can the reactivity of the acetic acid moiety be leveraged for functionalization or derivatization?

- Methodological Answer :

- Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H2SO4) to form esters for improved solubility .

- Amide coupling : Use EDC/HOBt or DCC to conjugate with amines, enabling pharmacological studies (e.g., prodrug synthesis) .

- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.